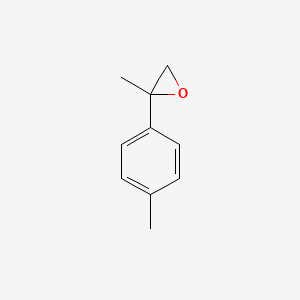

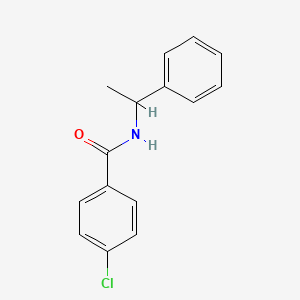

![molecular formula C21H12N2O2 B6141670 dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)

dibenzo[a,c]phenazine-11-carboxylic acid

説明

Dibenzo[a,c]phenazine-11-carboxylic acid is a chemical compound with the molecular formula C21H12N2O2 . It has an average mass of 324.332 Da and a monoisotopic mass of 324.089874 Da .

Synthesis Analysis

The synthesis of phenazines, which includes this compound, involves several general approaches. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 21 hydrogen atoms, 25 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure data file for this compound is available for download and can be imported to most chemistry software for further analysis .Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H12N2O2, an average mass of 324.332 Da, and a monoisotopic mass of 324.089874 Da .科学的研究の応用

Liquid Crystalline Esters of Dibenzophenazines Dibenzophenazines have been synthesized and studied for their liquid crystalline behavior. Ester derivatives of dibenzo[a,c]phenazine-11-carboxylic acid show a broad range of columnar hexagonal phases, indicating their potential as materials for display technologies or other applications requiring ordered molecular structures. Variations in the structure, such as chain length and branching, have demonstrated effects on transition temperatures, providing insights into molecular design for specific applications Bozek et al., 2015.

Gelling and Fluorescent Mesogens Dibenzophenazine and diphenylquinoxaline carboxylic derivatives exhibit not only mesomorphic properties but also possess gelling abilities and fluorescence. Particularly, the phenazine acid and its ester exhibit distinct mesophases, with the acid phenazine derivative forming a hexagonal superstructure. Their gelling and fluorescent properties suggest applications in the development of functional materials for sensors, organic electronics, or other photonic devices Szydłowska et al., 2013.

Supramolecular Nanostructures from V-Shaped Amphiphilic Molecules Molecules incorporating dibenzo[a,c]phenazine and phenyl groups exhibit self-assembling behavior, forming supramolecular aggregates in bulk and aqueous solutions. The presence of carboxyl or butoxy carbonyl groups at the 11 position of dibenzo[a,c]phenazine significantly influences the self-organization, leading to structures like hexagonal perforated lamellar structures and nanofibers. This indicates the potential of dibenzo[a,c]phenazine derivatives in nanotechnology, particularly in the formation of nanostructures for various applications Xu et al., 2017.

Organic Electronics and Sensing Applications

Dibenzophenazine Derivatives as Photosensitizers Dibenzo[a,c]phenazine derivatives have been reported as effective photosensitizers for photoinitiators, indicating their utility in photopolymerizations. The study showcases their efficiency in initiating polymerization under UV and visible light, suggesting their use in coatings, printing inks, and other materials requiring controlled polymerization processes Bulut et al., 2011.

Fluorinated Dibenzo[a,c]phenazine Derivatives for Electrochromic Devices Synthesized fluorinated dibenzo[a,c]phenazine derivatives show promise in the development of electrochromic devices. The incorporation of fluorodibenzo[a,c]phenazine with electron-rich units enhances their applicability in devices that change color in response to electrical stimulation, hinting at their potential in smart windows, displays, or other electrochromic applications Hacioglu et al., 2022.

Surface Modification and Environmental Sensing

ITO Surface Modification with Dibenzo[a,c]phenazine-based Molecules Indium tin oxide (ITO) surfaces have been characterized and enhanced using self-assembled monolayers (SAMs) incorporating this compound. This approach aims to improve charge injection and interface compatibility, suggesting applications in the enhancement of organic semiconductor devices Havare, 2020.

Fluorescent Probe for Environmental Monitoring A novel dibenzo[a,c]phenazine-based fluorescent probe has been developed for the selective detection of thiophenols, demonstrating fast response and high selectivity. Its successful application in environmental water testing underscores its potential as a tool for monitoring water quality and detecting pollutants Guo et al., 2022.

作用機序

Target of Action

Phenazine derivatives are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Mode of Action

It’s known that phenazines can exhibit their antibacterial and antifungal activities via reactive oxygen species (ros)-mediated apoptotic death .

Biochemical Pathways

Phenazine derivatives are known to interact with various biochemical pathways due to their wide spectrum of biological activities .

Result of Action

It’s known that phenazines can induce ros-mediated apoptotic death in microbial cells .

Action Environment

It’s known that the liquid crystalline behavior of certain phenazine derivatives can be influenced by the ester groups in the compounds .

生化学分析

Biochemical Properties

Dibenzo[a,c]phenazine-11-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their functions and affecting downstream biochemical processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects are particularly evident in cancer cells, where this compound has been shown to induce apoptosis and inhibit cell proliferation . Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes and proteins, altering their conformations and activities. For example, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or oxidative environments . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of immune responses . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound’s structure and enhance its excretion. Additionally, this compound can influence metabolic fluxes and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its interactions with plasma proteins and its ability to cross biological barriers.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific cellular compartments or organelles. This subcellular localization is crucial for the compound’s role in modulating cellular processes and its potential therapeutic applications.

特性

IUPAC Name |

phenanthro[9,10-b]quinoxaline-11-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O2/c24-21(25)12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYOJVPZLZHDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)O)N=C24 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

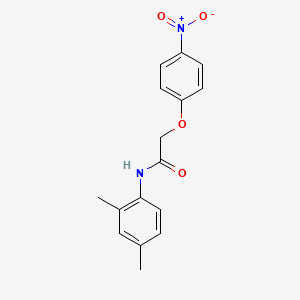

![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)

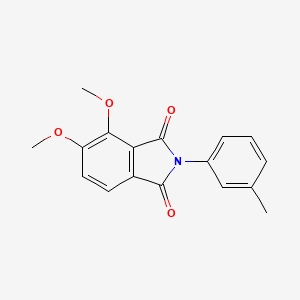

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)

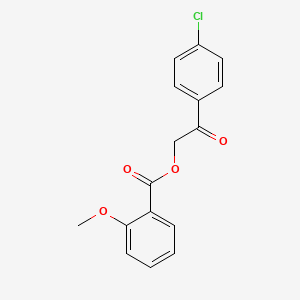

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)